molecular formula C16H19NO6 B14254887 5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid CAS No. 391257-60-6

5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid

Cat. No.: B14254887
CAS No.: 391257-60-6
M. Wt: 321.32 g/mol
InChI Key: PENUWUSHQJCPRV-UHFFFAOYSA-N
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Description

5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid is a complex organic compound that features a benzofuran core, a morpholine ring, and a carboxylic acid group

Preparation Methods

The synthesis of 5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable phenolic precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.

    Attachment of the Morpholine Ring: This is typically done through nucleophilic substitution reactions where the morpholine ring is introduced via an ethoxy linker.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy and morpholine groups can be substituted under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring may interact with enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and morpholine-containing molecules. Compared to these, 5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.

Properties

CAS No.

391257-60-6

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

5-methoxy-3-(2-morpholin-4-ylethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C16H19NO6/c1-20-11-2-3-13-12(10-11)14(15(23-13)16(18)19)22-9-6-17-4-7-21-8-5-17/h2-3,10H,4-9H2,1H3,(H,18,19)

InChI Key

PENUWUSHQJCPRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2OCCN3CCOCC3)C(=O)O

Origin of Product

United States

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